molecular formula C21H25N5O B11241617 N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline

N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline

Cat. No.: B11241617
M. Wt: 363.5 g/mol
InChI Key: JUERNMJPZPVUEH-UHFFFAOYSA-N
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Description

N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a cyclohexyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an azide with a nitrile under acidic conditions. The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives . The final step involves the attachment of the cyclohexyl group to the aniline moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline
  • N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline

Uniqueness

N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the tetrazole ring and the cyclohexyl group also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

N-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclohexyl]-2-methylaniline

InChI

InChI=1S/C21H25N5O/c1-16-8-4-5-9-19(16)22-21(14-6-3-7-15-21)20-23-24-25-26(20)17-10-12-18(27-2)13-11-17/h4-5,8-13,22H,3,6-7,14-15H2,1-2H3

InChI Key

JUERNMJPZPVUEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2(CCCCC2)C3=NN=NN3C4=CC=C(C=C4)OC

Origin of Product

United States

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